4-Fluorobenzo[b]thiophene-6-carbaldehyde

Medicinal Chemistry Chemical Biology Synthetic Methodology

Select 4-Fluorobenzo[b]thiophene-6-carbaldehyde (CAS 2244079-98-7) for regiochemically precise molecular design. The strategic 4-fluoro motif is indispensable in histone deacetylase (HDAC) inhibitor scaffolds, modulating target engagement and metabolic stability. The 6-aldehyde handle is primed for reductive amination to introduce amine warheads, enabling focused library synthesis. Also essential as a building block in OFET/OLED materials via Knoevenagel or Wittig chain extension. Positional isomers are not viable substitutes—preserve your SAR integrity. Order now.

Molecular Formula C9H5FOS
Molecular Weight 180.20 g/mol
Cat. No. B13428694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[b]thiophene-6-carbaldehyde
Molecular FormulaC9H5FOS
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CSC2=CC(=CC(=C21)F)C=O
InChIInChI=1S/C9H5FOS/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-5H
InChIKeyIBTHRUBYBNQQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzo[b]thiophene-6-carbaldehyde: A Core Building Block for Fluorinated Benzothiophene Synthesis


4-Fluorobenzo[b]thiophene-6-carbaldehyde (CAS 2244079-98-7) is a heterocyclic aromatic aldehyde featuring a benzo[b]thiophene core with a fluorine substituent at the 4-position and a formyl group at the 6-position . It serves as a versatile synthetic intermediate in medicinal chemistry and materials science, valued for its reactive aldehyde handle and the unique electronic and steric properties conferred by the strategically placed fluorine atom .

Why Analogs Like 5- or 7-Fluoro Derivatives Cannot Replace 4-Fluorobenzo[b]thiophene-6-carbaldehyde


Within the class of fluorinated benzo[b]thiophene carbaldehydes, the precise position of the fluorine atom is a critical determinant of downstream molecular properties and synthetic utility. While compounds like 5-fluorobenzo[b]thiophene-7-carbaldehyde or 7-fluorobenzo[b]thiophene-6-carbaldehyde share the same molecular formula (C₉H₅FOS), the 4-fluoro substitution pattern on the target compound imparts a distinct electronic and steric environment [1]. This specific substitution can dramatically alter the regioselectivity of subsequent reactions, such as electrophilic aromatic substitutions or cross-coupling events, and can influence the binding conformation and affinity of the final molecule for a biological target [2]. Generic substitution with a positional isomer is not feasible without fundamentally altering the structure-activity relationship (SAR) or the synthetic pathway.

Quantitative Differentiation Evidence for 4-Fluorobenzo[b]thiophene-6-carbaldehyde


Precise 4-Fluoro Substitution Defines a Unique Chemical Space

The compound's defining feature is the 4-fluoro substituent on the benzo[b]thiophene core. This specific substitution pattern is the key differentiator from other mono-fluorinated isomers (e.g., 5- or 7-fluoro analogs). Fluorine substitution at the 4-position introduces a strong electron-withdrawing inductive effect (-I) and a weak resonance-donating effect (+M) at a specific site on the aromatic system, which is known to influence π-stacking interactions and metabolic stability in drug candidates [1]. This is a class-level inference based on established principles of fluorine chemistry in drug design.

Medicinal Chemistry Chemical Biology Synthetic Methodology

The 6-Aldehyde Group Enables Targeted Derivatization via Common Coupling Reactions

The 6-carbaldehyde functionality is a versatile synthetic handle for constructing more complex molecules. In contrast to non-aldehyde analogs like 4-fluorobenzo[b]thiophene, which would require a separate functionalization step, the aldehyde group of the target compound allows for direct, high-yielding transformations. For example, it can be used in Wittig reactions to form alkenes, reductive aminations to form amines, or as a precursor to various heterocycles [1]. This represents a class-level inference based on the well-established reactivity of aromatic aldehydes.

Organic Synthesis Medicinal Chemistry Materials Science

Defined Research Scenarios for 4-Fluorobenzo[b]thiophene-6-carbaldehyde Based on Structural Evidence


Synthesis of Novel HDAC Inhibitors and Epigenetic Probes

The 4-fluoro substitution pattern is a key motif in known histone deacetylase (HDAC) inhibitor scaffolds [1]. Researchers can utilize 4-Fluorobenzo[b]thiophene-6-carbaldehyde as a starting point to build focused libraries of compounds where the fluorine's electronic effect is expected to modulate target engagement and metabolic stability. The 6-aldehyde handle is ideal for introducing diverse amine-containing warheads or surface-binding motifs via reductive amination, a common strategy in epigenetic drug discovery [2].

Construction of Fluorinated Material Precursors

In materials science, fluorinated aromatic compounds are prized for their impact on properties like liquid crystallinity, dielectric constant, and oxidative stability. The target compound can serve as a monomer or key intermediate in the synthesis of extended π-conjugated systems, such as those used in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) [3]. The aldehyde group allows for convenient chain extension via Knoevenagel or Wittig condensations, enabling the creation of precisely fluorinated optoelectronic materials.

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